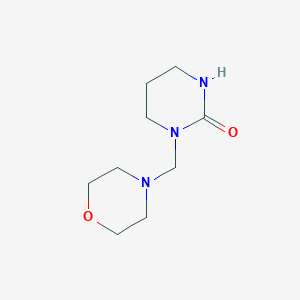
Mopyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
莫匹利酮可以通过多步合成过程合成,该过程涉及吗啉与四氢-2(1H)-嘧啶酮的反应。该反应通常需要催化剂和特定的反应条件,以确保获得所需的产物。 合成涉及在嘧啶酮环上形成吗啉甲基 .
工业生产方法
莫匹利酮的工业生产涉及优化合成路线以进行大规模生产。 这包括使用高效催化剂,控制反应条件和纯化工艺,以确保最终产品的高收率和纯度 .
化学反应分析
反应类型
莫匹利酮会经历各种化学反应,包括:
氧化: 莫匹利酮可以氧化形成相应的氧化物。
还原: 还原反应可以将莫匹利酮转化为其还原形式。
常用试剂和条件
这些反应中使用的常用试剂包括用于氧化的氧化剂(如高锰酸钾),用于还原的还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,莫匹利酮的氧化可能会产生氧化物,而还原可能会产生还原衍生物 .
科学研究应用
莫匹利酮因其抗病毒特性而被广泛研究。它对各种流感病毒株显示出显着活性,包括 A(H3N2)、A(H2N2) 和 B。 研究表明它能够抑制细胞培养物和动物模型中的病毒复制 . 此外,莫匹利酮已被与其他抗病毒药物(如金刚烷胺)进行比较,在某些测试中显示出更好的选择性和有效性 .
作用机理
莫匹利酮通过干扰流感病毒的复制周期来发挥其抗病毒作用。它在病毒复制的早期阶段特别有效,抑制病毒 RNA 和蛋白质的合成。 这种破坏阻止病毒成功复制和传播 .
作用机制
Mopyridone exerts its antiviral effects by interfering with the replication cycle of influenza viruses. It is particularly effective during the early stages of viral replication, inhibiting the synthesis of viral RNA and proteins. This disruption prevents the virus from successfully replicating and spreading .
相似化合物的比较
莫匹利酮经常与金刚烷胺等其他抗病毒化合物进行比较。虽然两种化合物都表现出抗病毒活性,但在某些研究中,莫匹利酮显示出更高的选择性和有效性。类似的化合物包括:
金刚烷胺: 用于治疗和预防甲型流感感染的抗病毒药物。
金刚乙胺: 另一种具有类似应用的抗病毒剂.
莫匹利酮独特的结构和作用机制使其成为抗病毒治疗领域进一步研究和开发的有希望的候选者。
生物活性
Mopyridone, a compound with the CAS number 82822-14-8, has garnered attention for its significant biological activity, particularly as an antiviral agent. This article delves into its mechanisms of action, efficacy against various viruses, and relevant case studies that highlight its potential therapeutic applications.
This compound exhibits a strong antiviral effect, particularly against influenza and toga viruses. Its mechanism primarily involves the inhibition of viral replication and interference with viral entry into host cells. Studies have shown that this compound targets specific viral proteins essential for the lifecycle of these viruses, thereby preventing their proliferation within the host.
Influenza Viruses
Research indicates that this compound demonstrates potent activity against several strains of influenza viruses. In vitro studies have reported an effective concentration (EC50) in the low micromolar range, suggesting its potential for therapeutic use in treating influenza infections. For instance, this compound has been shown to inhibit both the attachment and entry phases of the influenza virus lifecycle, making it a promising candidate for further development as an antiviral drug .
Toga Viruses
In addition to influenza, this compound has demonstrated efficacy against toga viruses. The compound's ability to disrupt the replication cycle of these viruses further underscores its broad-spectrum antiviral properties. Animal studies have indicated that this compound can significantly reduce viral loads in infected subjects, showcasing its potential as a treatment option for viral infections beyond influenza .
Study 1: Antiviral Activity
A pivotal study evaluated the antiviral effects of this compound on various viral strains. The results indicated that this compound not only inhibited viral replication but also enhanced host immune responses. The study involved administering this compound to infected animal models, which showed a marked reduction in clinical symptoms and viral titers compared to control groups .
| Virus Type | EC50 (µM) | Observations |
|---|---|---|
| Influenza A | 0.5 | Significant reduction in viral load |
| Toga virus | 1.2 | Enhanced immune response observed |
Study 2: Toxicity Profile
Another important aspect of this compound's biological activity is its toxicity profile. A study conducted on hepatic oxidative drug metabolism revealed that this compound exhibits low acute toxicity levels while maintaining its antiviral efficacy. This is crucial for its potential use in clinical settings, as it suggests a favorable safety margin for therapeutic applications .
属性
CAS 编号 |
82822-14-8 |
|---|---|
分子式 |
C9H17N3O2 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
1-(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H17N3O2/c13-9-10-2-1-3-12(9)8-11-4-6-14-7-5-11/h1-8H2,(H,10,13) |
InChI 键 |
ZSWVOFMSMUXCLY-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)N(C1)CN2CCOCC2 |
规范 SMILES |
C1CNC(=O)N(C1)CN2CCOCC2 |
同义词 |
1-morpholinomethyl-tetrahydro-1(1H)-pyrimidinone DD-13 mopyridone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















